molecular formula C6H12N2O2 B3150735 4-Hydroxypiperidine-4-carboxamide CAS No. 693285-66-4

4-Hydroxypiperidine-4-carboxamide

Cat. No.: B3150735
CAS No.: 693285-66-4
M. Wt: 144.17 g/mol
InChI Key: ONWXKZSATLYJLX-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxamide is an organic compound belonging to the piperidine family Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of 4-hydroxypiperidine as a starting material, which is then reacted with carboxylic acid derivatives to form the desired compound. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Hydroxypiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxyl and carboxamide groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-hydroxypiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5(9)6(10)1-3-8-4-2-6/h8,10H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWXKZSATLYJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pd/C (150 mg) and HOAc (2 mL) are added to a solution of 1-benzyl-4-hydroxy-piperidine-4-carboxylic acid amide (2 g, 8.5 mmol) in MeOH. The mixture is shaken under H2 (40 psi) for 14 hours. The catalyst is removed by filtration and the solvent is removed in vacuo to give the title product. 1H NMR (CD3OD) 2-96 (m, 4H), 2.05 (m, 2H), 1.49 (m, 2H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypiperidine-4-carboxamide
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4-Hydroxypiperidine-4-carboxamide
Reactant of Route 3
4-Hydroxypiperidine-4-carboxamide
Reactant of Route 4
4-Hydroxypiperidine-4-carboxamide
Reactant of Route 5
4-Hydroxypiperidine-4-carboxamide
Reactant of Route 6
4-Hydroxypiperidine-4-carboxamide

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